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molecular formula C8H15NO B1313097 4-(Dimethylamino)cyclohexanone CAS No. 40594-34-1

4-(Dimethylamino)cyclohexanone

Cat. No. B1313097
M. Wt: 141.21 g/mol
InChI Key: LMBFUMXVHAJSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172061B2

Procedure details

To a suspension of 1,4-cyclohexanedione monoethyleneketal (3.82 g, 24.6 mmol) and dimethylamine hydrochloride (2.00 g, 24.6 mmol) in 1,2-dichloroethane (50 ml) were dropwise added triethylamine (4.2 ml, 29.6 mmol) and DBU (1,8-diazabicyclo-[5.4.0]-7-undecene) (4.4 ml), and the mixture was stirred for 10 minutes. To the mixture was added triacetoxyborohydride (7.68 g, 34.4 mmol), and the mixture was stirred for 4.5 hours. Precipitate was filtered off, and the filtrate was concentrated to give crude product (6.34 g), which was dissolved in water (10 ml). To the mixture was dropwise added concentrated hydro-chloric acid (6 ml), and the mixture was stirred for 48 hours. The reaction mixture was diluted with water and washed twice with ether. The aqueous layer was made basic with sodium hydroxide and extracted with ether twice. The extract was washed with saturated sodium chloride solution, dried with potassium carbonate and purified by evaporation to give 4-dimethylaminocyclohexanone (0.59 g, 17%).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
DBU
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
7.68 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3]C1.Cl.[CH3:13][NH:14][CH3:15].C(N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.Cl>ClCCCl.O>[CH3:13][N:14]([CH3:15])[CH:7]1[CH2:8][CH2:9][C:4](=[O:3])[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
2 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
DBU
Quantity
4.4 mL
Type
reactant
Smiles
Step Four
Name
Quantity
7.68 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4.5 hours
Duration
4.5 h
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product (6.34 g), which
STIRRING
Type
STIRRING
Details
the mixture was stirred for 48 hours
Duration
48 h
WASH
Type
WASH
Details
washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether twice
WASH
Type
WASH
Details
The extract was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
purified by evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C1CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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